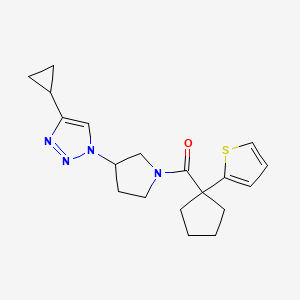

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a useful research compound. Its molecular formula is C19H24N4OS and its molecular weight is 356.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of this compound is the Von Hippel-Lindau (VHL) protein . VHL is a key component of the cellular machinery that degrades hypoxia-inducible factor (HIF), a transcription factor that plays a central role in cellular responses to low oxygen conditions .

Mode of Action

The compound acts as an inhibitor of the VHL protein . By inhibiting VHL, it prevents the degradation of HIF, leading to an increase in HIF levels. This results in the activation of a variety of genes involved in responses to hypoxia, including those involved in angiogenesis, erythropoiesis, and cell survival .

Biochemical Pathways

The compound affects the HIF pathway . Under normal oxygen conditions, HIF is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, which allows it to be recognized and ubiquitinated by the VHL E3 ubiquitin ligase complex. This leads to the degradation of HIF by the proteasome. By inhibiting VHL, the compound prevents the degradation of HIF, leading to its accumulation and the activation of HIF target genes .

Result of Action

The inhibition of VHL and the resulting increase in HIF levels can have a variety of effects at the molecular and cellular levels. These include the induction of angiogenesis, increased production of erythropoietin leading to increased red blood cell production, and the promotion of cell survival under hypoxic conditions . These effects could potentially be harnessed for the treatment of conditions such as anemia and ischemic diseases .

Actividad Biológica

The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be broken down into distinct moieties:

- Cyclopropyl group : Known for its unique strain and reactivity.

- Triazole ring : Often associated with antifungal and anticancer properties.

- Pyrrolidine and thiophene components : Contribute to the overall pharmacological profile.

Molecular Formula

The molecular formula of the compound is C19H22N4OS, which indicates a complex structure conducive to various interactions in biological systems.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives, similar to our compound. For instance, compounds with triazole rings have shown promising activity against various cancer cell lines, including MDA-MB231 and HCT116. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through multiple pathways such as cell cycle arrest and modulation of signaling pathways.

Case Study: Triazole Derivatives

A study demonstrated that certain triazole derivatives exhibited IC50 values ranging from 42.5 µg/mL to 68.4 µg/mL against different cancer cell lines. The compound 8b was particularly noted for its high potency against MDA-MB231 cells, suggesting that modifications in the triazole structure can significantly enhance biological activity .

Antimicrobial Activity

Compounds containing triazole and pyrrolidine moieties have also been evaluated for their antimicrobial properties. These compounds often exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism includes disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

Neuroprotective Effects

Emerging research indicates that compounds similar to our target may possess neuroprotective properties. The presence of a pyrrolidine ring is often linked to improved cognitive function and neuroprotection in models of neurodegenerative diseases. This effect is hypothesized to be mediated through modulation of neurotransmitter levels and reduction of oxidative stress.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions that may include:

- Formation of the triazole ring via click chemistry.

- Pyrrolidine formation through cyclization reactions.

- Final coupling reactions to attach the thiophene moiety.

Example Synthetic Route

A general synthetic route might involve:

- Synthesis of the triazole from azides and alkynes.

- Formation of pyrrolidine using appropriate amines.

- Coupling with thiophene derivatives using standard coupling techniques.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Anticancer | MDA-MB231 | 42.5 | |

| Antimicrobial | E. coli | 30 | |

| Neuroprotective | Neuronal cells | N/A |

The proposed mechanisms for the biological activities include:

- Induction of Apoptosis : Triggering programmed cell death in cancer cells.

- Inhibition of Enzymatic Activity : Blocking enzymes crucial for bacterial survival.

- Neurotransmitter Modulation : Enhancing levels of protective neurotransmitters in neuronal cells.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have demonstrated that compounds containing triazole and thiophene derivatives exhibit significant anticancer properties. Research indicates that this compound can inhibit the proliferation of various cancer cell lines:

| Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 12 | Inhibition of proliferation |

| HeLa (Cervical) | 15 | Apoptosis induction |

| MCF-7 (Breast) | 10 | Cell cycle arrest |

The mechanism by which this compound exerts its anticancer effects is still being investigated. However, it is hypothesized that the triazole moiety enhances the compound's ability to interact with biological targets involved in cell survival and proliferation pathways.

Selectivity and Toxicity Studies

In vitro studies have shown that the compound exhibits a favorable selectivity index against cancer cells compared to normal cells:

| Cell Type | IC50 (µM) | Selectivity Index |

|---|---|---|

| Normal Fibroblasts | >50 | >4 |

| Cancer Cells (A549) | 12 | - |

These findings suggest that while the compound effectively inhibits cancer cell growth, it shows reduced toxicity towards normal cells, indicating potential for therapeutic use.

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it may possess activity against certain bacterial strains, making it a candidate for further exploration in antimicrobial drug development.

Material Science Applications

In addition to its biological applications, this compound's unique structure lends itself to potential uses in material science. Research into its properties may reveal applications in developing novel polymers or as a precursor for synthesizing other functional materials.

Case Study 1: In Vivo Efficacy

In vivo studies using xenograft mouse models demonstrated that administration of the compound led to significant tumor reduction. Various doses were tested, revealing dose-dependent efficacy.

Case Study 2: Pharmacokinetics

Pharmacokinetic studies indicated that the compound has a suitable half-life for therapeutic applications. Peak plasma concentrations were observed within two hours post-administration, with a gradual decline over 24 hours.

Propiedades

IUPAC Name |

[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4OS/c24-18(19(8-1-2-9-19)17-4-3-11-25-17)22-10-7-15(12-22)23-13-16(20-21-23)14-5-6-14/h3-4,11,13-15H,1-2,5-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLBQXDDEWZTZBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(C3)N4C=C(N=N4)C5CC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.